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molecular formula C5H9BrO2 B150588 5-Bromovaleric acid CAS No. 2067-33-6

5-Bromovaleric acid

Cat. No. B150588
M. Wt: 181.03 g/mol
InChI Key: WNXNUPJZWYOKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827881

Procedure details

A! Starting from 5-bromopentanoic acid (50 g, 0.276 mole) and thionyl chloride (39 ml, 0.552 mole) in absolute ethanol (500 ml) and following the procedure of Example 13,A!, there were obtained 62.7 g of ethyl 5-bromopentanoate (quantitative yield) which was used as such in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].S(Cl)(Cl)=O.[CH2:13](O)[CH3:14]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:13][CH3:14])=[O:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCCCCC(=O)O
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 62.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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